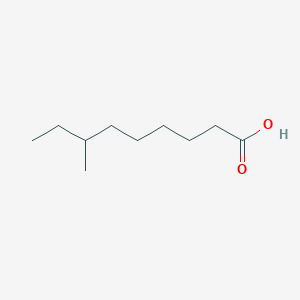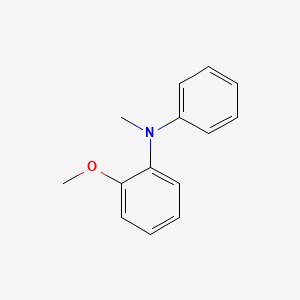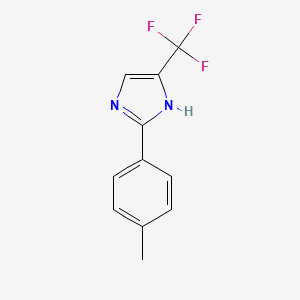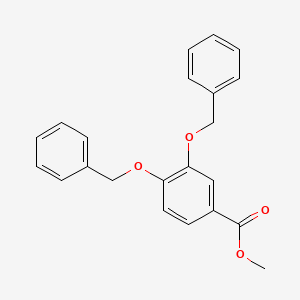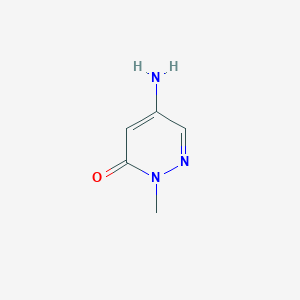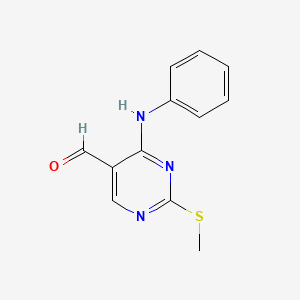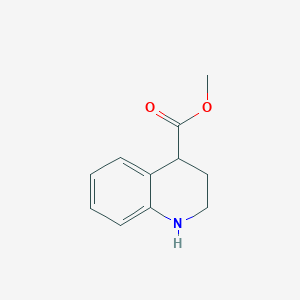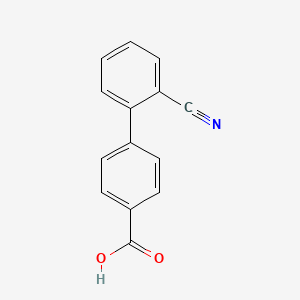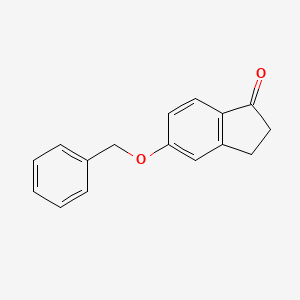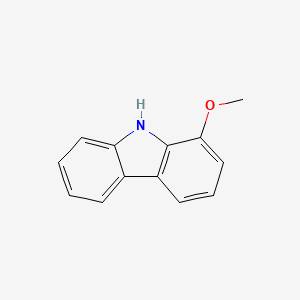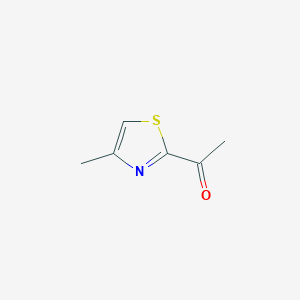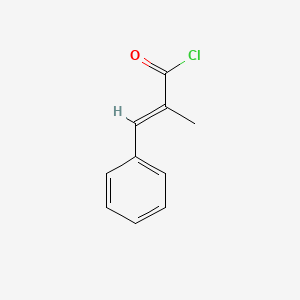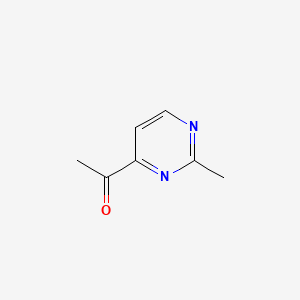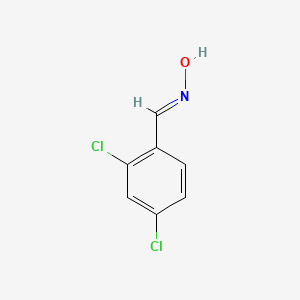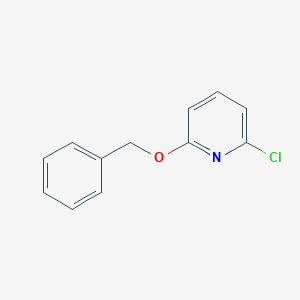
2-(苄氧基)-6-氯吡啶
概述
描述
- 2-(Benzyloxy)-6-chloropyridine is an organic compound with the molecular formula C₁₂H₁₀ClNO . It consists of a pyridine ring substituted with a benzyl ether group and a chlorine atom.
- The benzyl ether moiety (benzyloxy) is attached to the pyridine nitrogen, and the chlorine atom is positioned at the 6-position of the pyridine ring.
Synthesis Analysis
- The synthetic routes for 2-(Benzyloxy)-6-chloropyridine are well-documented in the literature. Researchers have reported various methods to prepare this compound, including:
- Friedel–Crafts acylation : Starting from 2-chloropyridine, the benzyl ether group can be introduced using benzyl alcohol under acidic conditions.
- Nucleophilic substitution : Alternatively, the benzyl ether can be formed by reacting 2-chloropyridine with benzyl chloride or benzyl bromide.
- Other methods : Depending on the specific research context, other synthetic approaches may also be employed.
Molecular Structure Analysis
- The molecular structure of 2-(Benzyloxy)-6-chloropyridine includes the following features:
- A six-membered pyridine ring with a chlorine atom at the 6-position.
- A benzyl ether group (benzyloxy) attached to the pyridine nitrogen.
- The overall conformation of the molecule is influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding.
Chemical Reactions Analysis
- 2-(Benzyloxy)-6-chloropyridine can participate in various chemical reactions, including:
- Substitution reactions : The chlorine atom can undergo substitution reactions with nucleophiles.
- Functional group transformations : The benzyl ether group can be modified through various reactions.
- Complexation reactions : The nitrogen atom in the pyridine ring can form stable complexes with metal ions.
Physical And Chemical Properties Analysis
- 2-(Benzyloxy)-6-chloropyridine has specific physical and chemical properties, such as solubility, melting point, and density. These properties are influenced by its molecular structure.
科学研究应用
合成和生物活性
- 2-(苄氧基)-6-氯吡啶衍生物已被用于合成强效和选择性的人类CB1逆激动剂。这些化合物在探索治疗应用的结构-活性关系方面很有用(Meurer et al., 2005)。
化学合成和醇的保护
- 该化合物已被用于使用2-苄氧基-1-甲基吡啶三氟甲磺酸盐保护醇类化合物。这种方法在有机合成中至关重要,可以创建特定化合物而避免不必要的反应(Poon et al., 2007)。
结构表征和电学性质
- 2-(苄氧基)-6-氯吡啶衍生物已被合成并用于其结构和电学性质的表征。这包括对有机-无机杂化材料的研究,这对材料科学可能具有重要意义(Soukrata et al., 2015)。
有机化学和合成技术
- 在有机化学中,该化合物已被用于其在不寻常的锂化反应中的作用,提供了合成氯代吡啶和双杂环合成子的新途径,这对于创建各种化学结构是有价值的(Choppin et al., 2000)。
配位化学和光物理性质
- 2-(苄氧基)-6-氯吡啶衍生物的衍生物已被用于合成镧系配位化合物。这些化合物表现出有趣的光物理性质,可以在光子学和传感器技术等领域应用(Sivakumar et al., 2011)。
制药合成
- 在制药研究中,2-(苄氧基)-6-氯吡啶被用于合成像帕利哌酮这样的复杂分子,展示了其在活性药物成分制备中的实用性(Ji Ya-fei, 2010)。
有机钯化学
- 它在有机钯(II)配合物的形成中发挥作用。这些配合物在各种催化过程中至关重要,包括交叉偶联反应,在有机合成中是基础(Isobe et al., 1986)。
安全和危害
- Caution : This compound may pose risks if ingested, inhaled, or exposed to skin or eyes. Proper personal protective equipment and handling precautions are essential.
未来方向
- Further research could explore:
- Biological activity : Investigate potential applications in drug discovery or other fields.
- Derivatives : Synthesize and study derivatives of this compound.
- Mechanistic studies : Understand its interactions with other molecules or biological targets.
属性
IUPAC Name |
2-chloro-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQRHCKRSMITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460512 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-chloropyridine | |
CAS RN |
29449-73-8 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

